

GRP-60367 Hydrochloride: A Technical Overview of Preclinical Safety and Toxicological Data

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Compound of Interest

Compound Name: GRP-60367 hydrochloride

Cat. No.: B8134323

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Disclaimer: This document summarizes the publicly available safety and toxicity data for **GRP-60367 hydrochloride**. It is intended for informational purposes for a scientific audience. A comprehensive safety evaluation requires access to proprietary preclinical and clinical study data, which is not available in the public domain.

Introduction

GRP-60367 is a first-in-class small molecule inhibitor of the rabies virus (RABV) with a targeted mechanism of action.^{[1][2]} It has demonstrated potent antiviral activity in in vitro models, positioning it as a potential candidate for post-exposure prophylaxis. This technical guide provides a summary of the currently available preclinical safety and toxicity data for **GRP-60367 hydrochloride**. The hydrochloride salt form of GRP-60367 is often used to improve solubility and stability.^[3]

In Vitro Safety and Toxicity

The primary source of safety data for GRP-60367 comes from in vitro cell-based assays. These studies are crucial for early-stage assessment of a compound's potential for causing cellular damage.

Cytotoxicity Data

Studies have consistently shown that GRP-60367 exhibits a favorable in vitro safety profile. In various host cell lines, no morphological signs of cytotoxicity or alterations in cell metabolic activity were observed even after prolonged exposure.^[1]

Cell Line	Exposure Duration	Maximum Non-toxic Concentration
Various Host Cell Lines	48 hours	≥ 300 μM

Table 1: Summary of In Vitro Cytotoxicity Data for GRP-60367.

In Vivo Safety and Toxicity

As of the latest available public information, comprehensive in vivo safety and toxicity studies for **GRP-60367 hydrochloride** have not been published. Therefore, critical toxicological endpoints are not available.

Parameter	Value	Species	Route of Administration
Acute Toxicity (LD50)	Not Available	-	-
No-Observed-Adverse-Effect Level (NOAEL)	Not Available	-	-

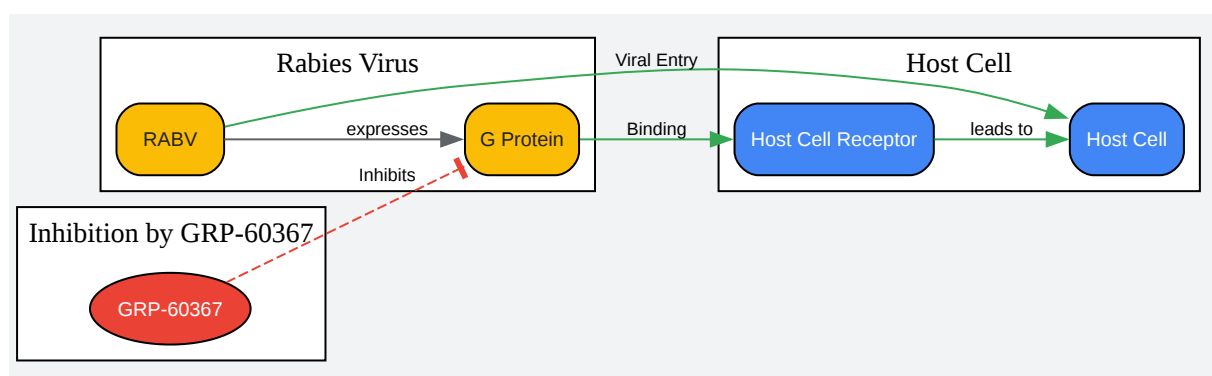
Table 2: Status of Key In Vivo Toxicological Parameters for **GRP-60367 Hydrochloride**.

The absence of this data in the public domain means that the following toxicological aspects of **GRP-60367 hydrochloride** are currently unknown:

- Systemic toxicity after single or repeated doses.
- Organ-specific toxicity.
- Genotoxicity, carcinogenicity, and reproductive toxicity.

Mechanism of Action and Potential for Off-Target Effects

GRP-60367's primary mechanism of action is the inhibition of rabies virus entry into host cells. It specifically targets the viral glycoprotein (G protein), which is responsible for binding to host cell receptors and mediating membrane fusion. By blocking the function of the G protein, GRP-60367 prevents the initial stage of viral infection.^[1]



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Caption: Mechanism of action of GRP-60367 in inhibiting RABV entry.

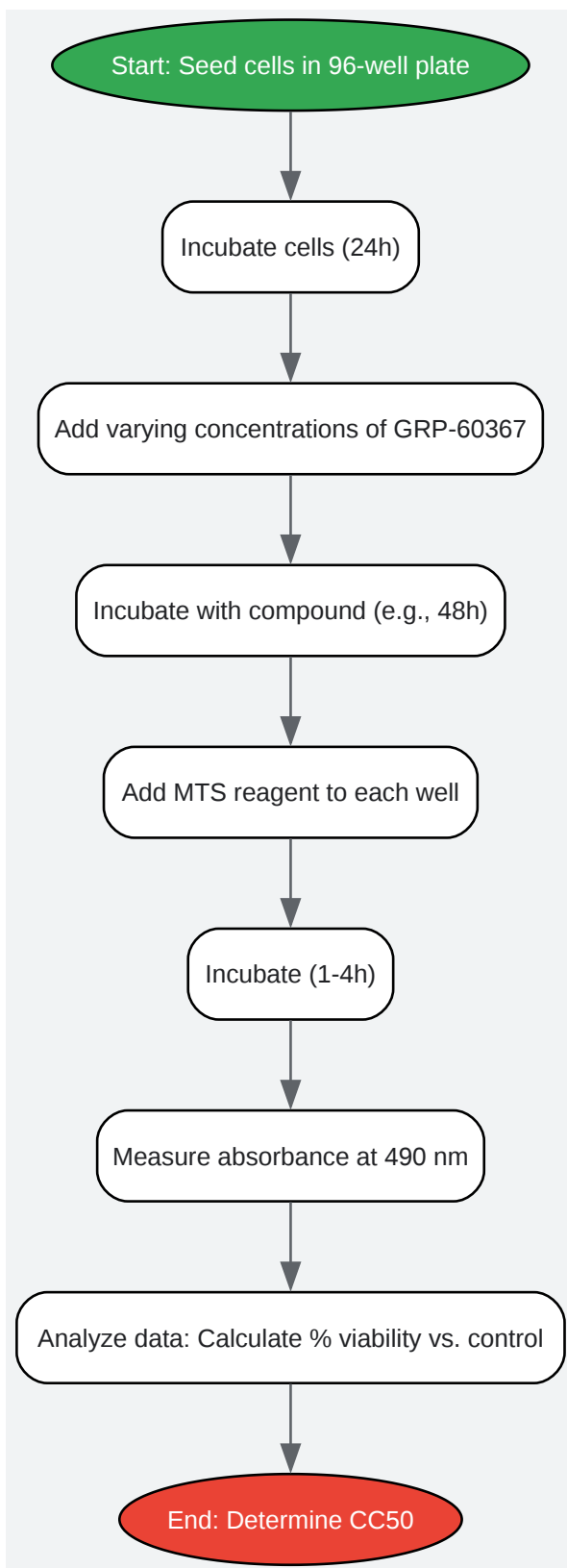
The high specificity for the viral G protein suggests a potentially low probability of off-target effects on host cell proteins. However, without comprehensive preclinical safety studies, this remains a theoretical assessment.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of **GRP-60367 hydrochloride** are not publicly available. The following are representative protocols for the types of in vitro assays likely used in the preliminary assessment of this compound.

Representative Cytotoxicity Assay Protocol (MTS-based)

This protocol describes a common method for assessing cell viability and cytotoxicity.



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